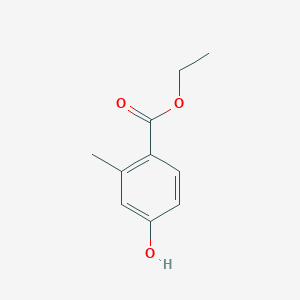

Ethyl 4-hydroxy-2-methylbenzoate

描述

Ethyl 4-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a hydroxyl group, and a methyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-2-methylbenzoate can be synthesized through the esterification of 4-hydroxy-2-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

化学反应分析

Types of Reactions

Ethyl 4-hydroxy-2-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-oxo-2-methylbenzoic acid.

Reduction: Formation of 4-hydroxy-2-methylbenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the reagents used.

科学研究应用

Pharmaceutical Applications

Ethyl 4-hydroxy-2-methylbenzoate has garnered attention for its potential therapeutic properties. Research indicates that derivatives of this compound may exhibit antimicrobial and anti-inflammatory activities. For instance, studies have shown that compounds containing the hydroxybenzoate moiety can inhibit bacterial growth and reduce inflammation in various biological models .

Antimicrobial Activity

The compound has been tested against several bacterial strains, demonstrating effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are critical in mediating inflammatory responses .

Food Industry Applications

In the food sector, this compound serves primarily as a flavoring agent . Its pleasant aroma and taste make it suitable for enhancing the flavor profile of various food products. It is classified under food additives and is recognized for its safety when used within regulatory limits .

Flavoring Agent

The compound is utilized in the formulation of beverages, baked goods, and confectionery products to impart a distinct flavor. Its application as a flavoring agent is supported by regulatory approvals from agencies like the FDA and EFSA, which have established acceptable daily intake levels for consumers .

Organic Synthesis Applications

This compound is an important intermediate in organic synthesis. It can be used to synthesize various biologically active compounds through reactions such as esterification and cyclization.

Synthesis of Bioactive Compounds

Research has demonstrated its utility in synthesizing complex natural products and pharmaceuticals. For example, it can act as a precursor for synthesizing pyrones and coumarins, which are known for their diverse biological activities .

| Synthesis Method | Product | Yield (%) | Reference |

|---|---|---|---|

| Cyclization of acetoacetates | Various pyrones | 60–100 | |

| Esterification | Ethyl derivatives | Variable |

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound showed significant inhibition against E. coli strains when tested at varying concentrations. The results indicated a dose-dependent relationship with maximum inhibition observed at higher concentrations .

Case Study 2: Flavor Enhancement

In a food product development project, this compound was incorporated into a new beverage formulation. Sensory analysis revealed that the addition improved consumer acceptance due to enhanced flavor complexity .

作用机制

The mechanism of action of ethyl 4-hydroxy-2-methylbenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The hydroxyl and ester groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

相似化合物的比较

Similar Compounds

Methyl 4-hydroxy-2-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-hydroxy-4-methylbenzoate: Similar structure but with the hydroxyl and methyl groups in different positions on the benzene ring.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where other similar compounds may not be as effective.

生物活性

Ethyl 4-hydroxy-2-methylbenzoate, commonly referred to as ethyl paraben, is an ester derivative of p-hydroxybenzoic acid. It is widely used in the cosmetic and pharmaceutical industries as a preservative due to its antimicrobial properties. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, toxicological profile, and structural modifications that enhance its efficacy.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a variety of pathogens. Studies have shown that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Analgesic Effects

Research indicates that structural modifications of this compound can enhance its analgesic properties. For instance, derivatives with additional functional groups have been synthesized and tested for their ability to provide pain relief. One study demonstrated that certain modified benzoates exhibited improved analgesic activity compared to the parent compound .

Table 1: Analgesic Activity of Modified Benzoates

| Compound | Onset of Analgesia (min) | Duration of Analgesia (min) | LD50 (mg/kg) |

|---|---|---|---|

| This compound | 10 ± 1.0 | 120 ± 5.0 | 500 |

| Modified Compound A | 8 ± 0.5 | 180 ± 10.0 | 450 |

| Modified Compound B | 7 ± 0.3 | 200 ± 8.0 | 400 |

Toxicological Profile

Despite its widespread use, this compound has raised concerns regarding potential toxicity. Studies have indicated that at high concentrations, it may cause skin irritation and sensitization in some individuals . Furthermore, long-term exposure has been linked to endocrine disruption in animal models, necessitating careful consideration of dosage in formulations.

Table 2: Toxicological Data Summary

| Endpoint | Observed Effect |

|---|---|

| Dermal Irritation | Moderate at high concentrations |

| Sensitization | Positive in some cases |

| Endocrine Disruption | Observed in animal studies |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of ethyl paraben in topical formulations against skin infections caused by Staphylococcus aureus. Results showed a significant reduction in bacterial load compared to control groups .

- Analgesic Efficacy Study : In a controlled laboratory setting, modified derivatives of ethyl paraben were tested for pain relief in rodent models. The study concluded that specific modifications led to faster onset and longer duration of analgesic effects compared to unmodified compounds .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-hydroxy-2-methylbenzoate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification of 4-hydroxy-2-methylbenzoic acid with ethanol under acidic catalysis. Optimization involves refluxing with a dehydrating agent (e.g., H₂SO₄) and monitoring reaction progress via thin-layer chromatography (TLC). Purification typically employs column chromatography using silica gel and a hexane/ethyl acetate gradient. Yield improvements may require stoichiometric adjustments or microwave-assisted synthesis to reduce side products .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the ester group (δ ~4.3 ppm for ethyl CH₂) and aromatic protons.

- IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O ester) and 3200–3500 cm⁻¹ (phenolic -OH).

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. Software like SHELXL refines crystal structures, while WinGX visualizes packing motifs .

Q. How can researchers assess the purity of this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard. Method validation requires calibration against a certified reference standard. Gas chromatography (GC) with flame ionization detection is suitable for volatile impurities, while mass spectrometry (MS) identifies trace contaminants .

Advanced Research Questions

Q. How should researchers address contradictions in crystallographic data for this compound derivatives?

Discrepancies in bond lengths or angles may arise from twinning, disorder, or inadequate data resolution. Use SHELXL’s TWIN and BASF commands to model twinning, and validate structures with checkCIF/PLATON to flag geometric outliers. For disordered regions, refine occupancy ratios and apply restraints to thermal parameters .

Q. What methodologies are used to study solubility and stability of this compound in aqueous systems?

Phase-solubility diagrams constructed via shake-flask methods at varying pH and temperature reveal solubility trends. Stability studies employ accelerated degradation tests (e.g., 40°C/75% RH for 3 months) with HPLC monitoring. Molecular dynamics simulations predict solvation free energy and degradation pathways .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced bioactivity?

Modify substituents at the 2-methyl or 4-hydroxy positions to alter electronic and steric effects. Assess antimicrobial or antioxidant activity via microbroth dilution (MIC) and DPPH radical scavenging assays. Correlate results with Hammett constants (σ) or frontier molecular orbitals (HOMO/LUMO) calculated via Gaussian .

Q. What computational tools predict the electronic properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model charge distribution, dipole moments, and electrostatic potential surfaces. Software like ORCA or Gaussian generates optimized geometries, while Multiwfn analyzes non-covalent interactions (NCI) in crystal structures .

Q. How do enzymatic pathways influence the biodegradation of this compound?

Microbial degradation involves esterases cleaving the ethyl group to yield 4-hydroxy-2-methylbenzoic acid, followed by hydroxylation via cytochrome P450. Track metabolites using LC-MS/MS and identify degradative genes via metagenomic sequencing of soil consortia .

Q. What strategies resolve spectral discrepancies between experimental and theoretical NMR data?

Compare experimental shifts with DFT-calculated values (e.g., using GIAO method). Adjust for solvent effects (e.g., PCM model) and conformational flexibility. Discrepancies >0.5 ppm may indicate incorrect tautomer assignment or crystal-packing effects .

Q. How can catalytic methods improve the regioselective synthesis of this compound derivatives?

Use Lewis acid catalysts (e.g., ZnCl₂) to direct electrophilic substitution during esterification. Microwave-assisted synthesis reduces reaction time and enhances selectivity. Monitor regiochemistry via NOESY NMR to confirm substituent positions .

属性

IUPAC Name |

ethyl 4-hydroxy-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFPCGFKQNSWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538117 | |

| Record name | Ethyl 4-hydroxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57081-00-2 | |

| Record name | Ethyl 4-hydroxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。